racemic-Tasocitinib (CAS 344418-92-4) is the equimolar mixture of the enantiomers of tofacitinib, a highly selective Janus kinase (JAK) inhibitor. While the pure (3R,4R)-enantiomer is procured as an active pharmaceutical ingredient (API) for autoimmune therapies, the racemic mixture serves a strictly distinct, procurement-critical function in industrial and analytical workflows. It is primarily sourced as a reference standard for chiral chromatography, an impurity marker for quality control, and a baseline material for evaluating asymmetric synthesis and chiral resolution processes [1]. By providing a guaranteed 1:1 ratio of the active enantiomer and its stereoisomer, racemic-Tasocitinib enables the precise calculation of chromatographic resolution factors, enantiomeric excess (ee), and stereospecific binding affinities that cannot be derived from the pure API alone [2].
Substituting racemic-Tasocitinib with the pure API (Tofacitinib citrate) fundamentally breaks chiral method validation. Regulatory guidelines require analytical laboratories to demonstrate baseline separation (Resolution > 1.5) between enantiomers; injecting a pure API yields only a single peak, making it mathematically impossible to calculate the resolution factor or validate the chiral stationary phase [1]. Conversely, attempting to use a crude, unresolved synthetic mixture as a substitute introduces non-stereoisomeric impurities (such as N-oxide or descyanoacetyl derivatives) that co-elute and obscure the chiral peaks, preventing accurate Limit of Quantitation (LOQ) calibration. Therefore, procuring the highly pure racemate is strictly non-interchangeable for establishing baseline thermodynamic separation parameters and validating API release assays.
To validate a chiral high-performance liquid chromatography (HPLC) method for API release, the system must demonstrate adequate separation of enantiomers. When analyzed on a CHIRALPAK IH column using an ammonium acetate/acetonitrile mobile phase, racemic-Tasocitinib provides the necessary dual-peak profile to calculate an optimal resolution factor (Rs) of 2.7 [1]. In contrast, the pure API provides no separation data (Rs = N/A). Furthermore, testing the racemate on an alternative column (CHIRALPAK AS-RH) yielded an Rs of only 1.4, successfully identifying a column that fails the regulatory requirement [1].
| Evidence Dimension | Chromatographic Resolution Factor (Rs) |
| Target Compound Data | Rs = 2.7 (CHIRALPAK IH column) |
| Comparator Or Baseline | Pure Tofacitinib API (Rs = N/A, single peak) |
| Quantified Difference | Provides the mandatory dual-peak profile required to prove Rs > 1.5. |
| Conditions | Reversed-phase chiral HPLC (ammonium acetate buffer pH 8.0/acetonitrile), 285 nm detection. |
Procurement of the racemate is mandatory for analytical labs to prove their chiral columns meet the ICH regulatory requirement of Rs > 1.5 for API release testing.
Quantifying trace enantiomeric impurities in commercial API batches requires precise calibration. By using racemic-Tasocitinib as a spiking standard, quality control methods can validate a Limit of Quantitation (LOQ) of 0.1 μg/mL and a Limit of Detection (LOD) of 0.04 μg/mL for the SS-isomer impurity [1]. Without the racemate (or the highly expensive isolated SS-isomer), the method's sensitivity to the specific chiral impurity cannot be quantified, leading to compliance failure. The racemate ensures a highly accurate 98.6% recovery rate during standard addition protocols [1].
| Evidence Dimension | Limit of Quantitation (LOQ) for the SS-isomer |
| Target Compound Data | LOQ = 0.1 μg/mL (calibrated via racemate spiking) |
| Comparator Or Baseline | Unspiked API (Cannot determine LOQ for the missing enantiomer) |
| Quantified Difference | Enables precise quantification of enantiomeric impurities down to 0.1 μg/mL. |
| Conditions | Gradient elution, 0.1002–20.04 μg/mL calibration range, 98.6% recovery. |
QC laboratories must procure the racemate as a reference standard to perform standard addition and validate the sensitivity of their impurity assays.
In kinome profiling, the spatial orientation of the inhibitor is critical for target engagement. While the pure (3R,4R)-Tofacitinib enantiomer exhibits a highly potent Kd of 0.0075 μM for JAK3, the S-enantiomer present in the racemate sterically clashes within the ATP-binding pocket [1]. Testing racemic-Tasocitinib in vitro provides a blended binding affinity that is significantly reduced compared to the pure API. This differential activity mirrors the behavior of related JAK inhibitors, where the incorrect stereoisomer is typically >10-fold less active [1].
| Evidence Dimension | JAK3 Binding Affinity (Kd) and Steric Compatibility |
| Target Compound Data | Blended/reduced affinity due to S-isomer steric clash |
| Comparator Or Baseline | Pure (3R,4R)-Tofacitinib (Kd = 0.0075 μM for JAK3) |
| Quantified Difference | Demonstrates the >10-fold activity drop-off typical of incorrect stereoisomers in the JAK active site. |
| Conditions | In vitro kinome profiling and ATP-competitive binding assays. |
Discovery biologists procure the racemate as a control mixture to map the steric constraints of the kinase active site and validate the stereospecificity of new assays.
Racemic-Tasocitinib is the mandatory reference standard for developing and validating chiral stationary phases. It is used to prove that a chromatographic system achieves a resolution factor (Rs) greater than 1.5, ensuring regulatory compliance before the method is utilized for API release testing [1].
In quality control laboratories, the racemate is used for standard addition to calibrate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for enantiomeric impurities, allowing the precise measurement of trace SS-isomer in commercial Tofacitinib batches down to 0.1 μg/mL [1].
During the scale-up of new manufacturing routes, process chemists use the racemate as a baseline to calculate enantiomeric excess (ee). It serves as the starting material to evaluate the efficiency of novel chiral resolution agents or dynamic kinetic resolution processes [2].
Discovery biology teams utilize the racemate as a mixed-control in in vitro assays to map the steric constraints of the JAK3 ATP-binding pocket, confirming that observed assay signals are driven by stereospecific target engagement rather than non-specific chemical reactivity [2].